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Compound of Interest

Compound Name: 4-Nitro-2-phenyl-1H-indole

Cat. No.: B1317524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectroscopic characteristics of nitro-substituted 2-phenyl-1H-indole derivatives. Due to the

limited availability of specific experimental data for 4-Nitro-2-phenyl-1H-indole, this document

presents spectral data for closely related isomers and analogous compounds to serve as a

valuable reference for researchers in the field. The provided data, experimental protocols, and

structural visualizations aim to facilitate the identification and characterization of this class of

compounds.

¹H and ¹³C NMR Spectral Data
The precise ¹H and ¹³C NMR spectral data for 4-Nitro-2-phenyl-1H-indole are not readily

available in the surveyed literature. However, the spectral data of key isomers and related

structures provide critical insights into the expected chemical shifts and coupling constants.

The following tables summarize the reported NMR data for 1-(4-nitrophenyl)-1H-indole and 2-

(p-nitrophenyl)indole.

Table 1: ¹H NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles
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Compound Solvent Chemical Shift (δ) in ppm

1-(4-nitrophenyl)-1H-indole CDCl₃

8.11 (s, 1H), 8.00 (d, 2H), 7.23

(d, 2H), 7.15 (d, 1H), 7.01 (d,

2H), 6.60 (d, 1H), 5.61 (s, 1H)

[1]

2-(p-nitrophenyl)indole
Data not explicitly provided in

the search results.

4-Nitroindole DMSO-d₆

A spectrum is available but

peak assignments are not

detailed in the provided

information.

Table 2: ¹³C NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles

Compound Solvent Chemical Shift (δ) in ppm

1-(4-nitrophenyl)-1H-indole DMSO-d₆

145.01, 144.06, 135.67,

130.12, 128.77, 125.93,

124.69, 120.02, 119.07,

109.50, 104.81[1]

2-(p-nitrophenyl)indole
Data not explicitly provided in

the search results.

Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR spectra of indole

derivatives, based on standard laboratory practices documented in the literature.

General NMR Spectroscopic Analysis Protocol:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid sample of the indole derivative.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrument Setup:

The NMR spectra are typically recorded on a spectrometer operating at a frequency of

400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate

spectral resolution.

The instrument is locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Spectroscopy:

A standard single-pulse experiment is typically used.

Key parameters to be set include the spectral width, number of scans, and relaxation

delay.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (δ = 0.00 ppm) or referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

A proton-decoupled experiment is commonly employed to simplify the spectrum.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Chemical shifts are reported in ppm relative to TMS or the solvent signal.

Molecular Structure and Connectivity
To aid in the interpretation of spectral data and to visualize the atomic connectivity, the

chemical structure of 4-Nitro-2-phenyl-1H-indole is presented below.
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Caption: Chemical structure of 4-Nitro-2-phenyl-1H-indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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